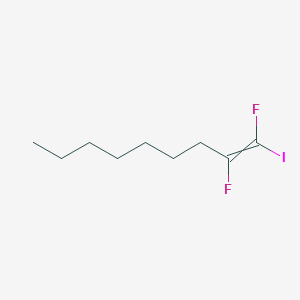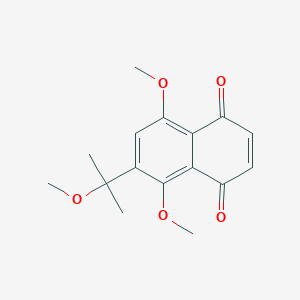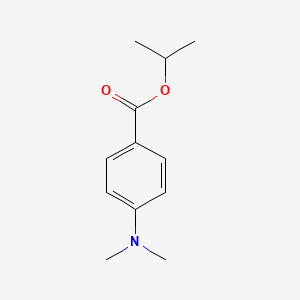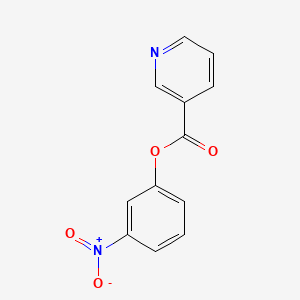
9-(Diethoxymethyl)phenanthrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(Diethoxymethyl)phenanthrene is an organic compound with the molecular formula C19H20O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Diethoxymethyl)phenanthrene typically involves the functionalization of phenanthrene at the 9-position. One common method is the reaction of phenanthrene with diethoxymethyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction proceeds under mild conditions, typically at room temperature, and yields the desired product with good efficiency .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and minimize production costs.
Analyse Des Réactions Chimiques
Types of Reactions: 9-(Diethoxymethyl)phenanthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid or tert-butyl hydroperoxide
Common Reagents and Conditions:
Oxidation: Chromic acid, tert-butyl hydroperoxide, molybdenum acetylacetonate.
Reduction: Lithium aluminum hydride, hydrogen gas with a nickel catalyst.
Substitution: Bromine, sulfuric acid for sulfonation, acetyl chloride for acylation.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene, 9-acetylphenanthrene.
Applications De Recherche Scientifique
9-(Diethoxymethyl)phenanthrene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 9-(Diethoxymethyl)phenanthrene exerts its effects is primarily through its interaction with biological molecules. The compound can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity . Additionally, its ability to generate reactive oxygen species (ROS) can lead to oxidative stress in cells, contributing to its antimicrobial properties .
Comparaison Avec Des Composés Similaires
Phenanthrene: The parent compound, used in the synthesis of various derivatives.
9,10-Dihydrophenanthrene: A reduced form of phenanthrene with different chemical properties.
Phenanthrenequinone: An oxidized derivative with distinct reactivity and applications.
Uniqueness: 9-(Diethoxymethyl)phenanthrene is unique due to its diethoxymethyl functional group at the 9-position, which imparts different chemical reactivity and potential biological activity compared to its parent compound and other derivatives. This functionalization allows for specific interactions with biological targets and can be exploited in the design of new therapeutic agents .
Propriétés
Numéro CAS |
94650-46-1 |
|---|---|
Formule moléculaire |
C19H20O2 |
Poids moléculaire |
280.4 g/mol |
Nom IUPAC |
9-(diethoxymethyl)phenanthrene |
InChI |
InChI=1S/C19H20O2/c1-3-20-19(21-4-2)18-13-14-9-5-6-10-15(14)16-11-7-8-12-17(16)18/h5-13,19H,3-4H2,1-2H3 |
Clé InChI |
RPALXIAEQMSSPD-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC2=CC=CC=C2C3=CC=CC=C31)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,3,3,4,4,5,5,6,6-Decafluoro-1-[2,3,4,5-tetrafluoro-6-(trifluoromethyl)phenyl]piperidine](/img/structure/B14344877.png)



![Bis[(3-amino-3-carboxypropyl)(dimethyl)sulfanium] sulfate](/img/structure/B14344911.png)



![2',4,4',6-Tetramethyl-6'-nitro[1,1'-biphenyl]-2-amine](/img/structure/B14344925.png)
![Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5-hydroxy-](/img/structure/B14344938.png)


